N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that combines an indole moiety with a tetrahydropyran ring The indole structure is known for its presence in many biologically active molecules, while the tetrahydropyran ring adds unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.
Coupling of the Indole and Tetrahydropyran Units: The final step involves coupling the indole derivative with the tetrahydropyran carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methoxy group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with indole derivatives.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Pharmacology: Studied for its effects on various biological pathways.
Industry
Material Science:
Agriculture: Possible use as a plant growth regulator due to its indole structure.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The methoxy group and tetrahydropyran ring may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide: Similar indole structure but lacks the tetrahydropyran ring.
N-[2-(5-hydroxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to the combination of the indole and tetrahydropyran structures, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-27-20-7-8-21-18(17-20)9-13-25(21)14-12-24-22(26)23(10-15-28-16-11-23)19-5-3-2-4-6-19/h2-9,13,17H,10-12,14-16H2,1H3,(H,24,26) |
InChI Key |
BMMKUNZVIDKQHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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